Diethyl (4-bromophenyl)phosphonate CAS number and properties
Diethyl (4-bromophenyl)phosphonate CAS number and properties
An In-Depth Technical Guide to Diethyl (4-bromophenyl)phosphonate
Prepared by: Gemini, Senior Application Scientist
Introduction
Diethyl (4-bromophenyl)phosphonate, holding the CAS Number 20677-12-7 , is a pivotal organophosphorus compound characterized by a diethyl phosphonate group attached to a 4-bromophenyl ring.[1] This structure renders it a highly valuable and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the phosphonate moiety serves as a stable bioisostere of phosphate groups, making it a key building block for the development of novel therapeutics.[2] This guide offers a comprehensive overview of its properties, synthesis, applications, and characterization, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Structural Properties
Diethyl (4-bromophenyl)phosphonate is typically supplied as a colorless to light yellow clear liquid.[3] Its key identifiers and properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Reference |
| CAS Number | 20677-12-7 | [1] |
| Molecular Formula | C₁₀H₁₄BrO₃P | [1] |
| Molecular Weight | 293.10 g/mol | [1] |
| IUPAC Name | diethyl (4-bromophenyl)phosphonate | [1] |
| Synonyms | (4-Bromophenyl)phosphonic Acid Diethyl Ester | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 120 °C @ 0.4 mmHg | [4] |
| Flash Point | 150 °C | [4] |
| Refractive Index | 1.53 | [4] |
| InChI Key | WBJRWCXJMRZDPA-UHFFFAOYSA-N | [1] |
| SMILES | CCOP(=O)(OCC)c1ccc(Br)cc1 | [1] |
Synthesis: The Hirao Cross-Coupling Reaction
The formation of the robust Carbon-Phosphorus bond in aryl phosphonates is most effectively achieved through palladium-catalyzed cross-coupling reactions, famously known as the Hirao reaction. This method surpasses the classical Michaelis-Arbuzov reaction, which is generally less efficient for the less reactive aryl halides.[5] The Hirao reaction involves the coupling of an aryl halide (in this case, 4-bromobenzene) with a dialkyl phosphite (diethyl phosphite).[5]
Catalytic Mechanism
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation/ligand exchange with the diethyl phosphite, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Hirao cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Green Synthesis
Modern synthetic approaches prioritize efficiency and sustainability. A "green" variation of the Hirao reaction utilizes microwave irradiation under solvent-free conditions, with a palladium(II) acetate precursor that forms the active Pd(0) catalyst in situ, obviating the need for sensitive, pre-formed Pd(0) complexes and phosphine ligands.[5]
Caption: Workflow for microwave-assisted Hirao synthesis.
Step-by-Step Methodology:
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Reagent Charging: In a dedicated microwave reaction vessel, combine the aryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-dibromobenzene), diethyl phosphite (1.1-1.2 equivalents), triethylamine (1.1 equivalents), and the palladium(II) acetate catalyst precursor (5-10 mol%).
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Causality: Triethylamine acts as a base to facilitate the deprotonation of diethyl phosphite and as a reducing agent to generate the active Pd(0) catalyst from Pd(OAc)₂. Using an aryl iodide or bromide is critical for the oxidative addition step.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically between 150-175 °C) for a duration of 10-30 minutes.[5][6]
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Causality: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating and often improving yields by minimizing side reactions.
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Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and filter it through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure Diethyl (4-bromophenyl)phosphonate.
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Self-Validation: The purity of the final product must be confirmed by spectroscopic methods (NMR, MS) as detailed in Section 4.
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Applications in Research and Drug Development
The dual functionality of Diethyl (4-bromophenyl)phosphonate makes it a strategic starting point for the synthesis of more complex molecules.
A Versatile Synthetic Building Block
The bromine atom serves as a versatile functional handle for introducing further molecular complexity. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, alkyl, or alkynyl groups. This modularity is invaluable for building libraries of compounds for screening in drug discovery programs. For instance, the bromo-aryl phosphonate scaffold can be coupled with other functionalized fragments to create novel chemical entities.[6]
Caption: Utility as a versatile cross-coupling partner.
Phosphonates as Phosphate Mimics in Drug Design
The phosphonate group (-PO(OR)₂) is a non-hydrolyzable isostere of the phosphate group (-OPO(OR)₂). This is a critical feature in medicinal chemistry, as many biological processes involve the enzymatic cleavage of phosphate esters. By replacing a labile P-O-C bond with a stable P-C bond, phosphonate-containing molecules can act as competitive inhibitors of enzymes that process phosphate substrates, such as kinases, phosphatases, and polymerases. While Diethyl (4-bromophenyl)phosphonate is not itself a drug, it serves as a precursor to more complex molecules designed with this bioisosteric principle in mind.
Materials Science Applications
Organophosphorus compounds, including aryl phosphonates, are utilized as flame retardants.[2] Their mechanism often involves promoting char formation upon combustion, which insulates the underlying material from heat and oxygen. Diethyl (4-bromophenyl)phosphonate, containing both phosphorus and bromine, can act as an effective flame retardant additive in various polymers.[2]
Spectroscopic Analysis and Characterization
Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic signatures for Diethyl (4-bromophenyl)phosphonate.
| Technique | Expected Signature |
| ¹H NMR | δ 7.5-7.7 ppm: (m, 4H), aromatic protons in an AA'BB' system. δ 4.0-4.2 ppm: (quintet or dq, 4H, JHH≈7 Hz, JHP≈7 Hz), methylene protons (-O-CH₂ -CH₃). δ 1.3-1.4 ppm: (t, 6H, JHH≈7 Hz), methyl protons (-O-CH₂-CH₃ ). |
| ¹³C NMR | δ 125-135 ppm: 4 signals for aromatic carbons, with observable C-P coupling constants (JCP). The carbon directly attached to phosphorus (ipso-carbon) will show the largest coupling. δ ~62 ppm: (d, JCP≈5-7 Hz), methylene carbons (-O-CH₂ -CH₃). δ ~16 ppm: (d, JCP≈5-7 Hz), methyl carbons (-O-CH₂-CH₃ ). |
| ³¹P NMR | δ 15-20 ppm: (s), single peak characteristic of an aryl phosphonate ester. |
| IR (Infrared) | ~1250 cm⁻¹: Strong, sharp absorption (P=O stretch). ~1020-1050 cm⁻¹: Strong, broad absorption (P-O-C stretch). ~950-970 cm⁻¹: Strong absorption (P -O-C stretch). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2980 cm⁻¹: Aliphatic C-H stretch. |
Rationale: In ¹H NMR, the ethoxy protons are split by adjacent protons (H-H coupling) and by the phosphorus atom (H-P coupling), resulting in complex multiplets (a quartet of doublets, often appearing as a quintet). In ¹³C NMR, carbons within three bonds of the phosphorus atom will exhibit coupling, appearing as doublets. The P=O bond in the IR spectrum gives rise to one of the most intense and characteristic absorptions for organophosphorus compounds.[7]
Safety and Handling
As a laboratory chemical, Diethyl (4-bromophenyl)phosphonate requires careful handling to ensure personnel safety. The following guidelines are based on typical Safety Data Sheet (SDS) information.[6]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
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First Aid Measures:
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Skin Contact: Remove contaminated clothing immediately and rinse the affected area with plenty of water.[6]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
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Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[6]
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Ingestion: Rinse mouth and seek medical advice.[6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Although not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard prudent laboratory practices should always be followed.[6]
Conclusion
Diethyl (4-bromophenyl)phosphonate is a foundational reagent in modern organic and medicinal chemistry. Its straightforward and efficient synthesis via the Hirao reaction, combined with its dual-functional nature, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
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ResearchGate. (2025, August 6). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]
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Keglevich, G., Rádai, V., Kiss, N. Z., & Mucsi, Z. (2018). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 23(12), 3147. [Link]
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Chemsrc. (2024, January 21). Diethyl (4-Bromophenyl)phosphonate. [Link]
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Keglevich, G., Jablonkai, E., & Balázs, L. B. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 4(49), 25821-25828. [Link]
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ChemBK. (2024, April 10). DIETHYL(4-BROMOPHENYL)PHOSPHONATE. [Link]
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